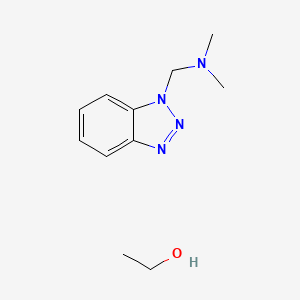

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine

CAS No.: 461641-74-7

Cat. No.: VC5392836

Molecular Formula: C11H18N4O

Molecular Weight: 222.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461641-74-7 |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.292 |

| IUPAC Name | 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;ethanol |

| Standard InChI | InChI=1S/C9H12N4.C2H6O/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-2-3/h3-6H,7H2,1-2H3;3H,2H2,1H3 |

| Standard InChI Key | GEEFDZMOKCHFRF-UHFFFAOYSA-N |

| SMILES | CCO.CN(C)CN1C2=CC=CC=C2N=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine is characterized by the following properties :

| Property | Value |

|---|---|

| CAS Number | 461641-74-7 |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.292 g/mol |

| IUPAC Name | 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine; ethanol |

| SMILES | CCO.CN(C)CN1C2=CC=CC=C2N=N1 |

| InChI Key | GEEFDZMOKCHFRF-UHFFFAOYSA-N |

The compound crystallizes as an ethanol solvate, with hydrogen bonding between the ethanol hydroxyl group and the benzotriazole nitrogen atoms . X-ray diffraction studies of analogous benzotriazole complexes (e.g., mercury chloride adducts) reveal planar benzotriazole rings and tetrahedral geometry around metal centers, suggesting potential coordination sites in this compound .

Spectroscopic Data

-

NMR (¹H): The benzotriazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the N-CH₂-N dimethylamine group appears as a singlet near δ 3.7–3.9 ppm .

-

IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1450 cm⁻¹ (N-N), and 1100 cm⁻¹ (C-O of ethanol) .

Synthesis and Reaction Pathways

One-Pot Friedel-Crafts Alkylation

A optimized synthesis involves reacting 1-hydroxymethylbenzotriazole with dimethylamine in the presence of AlCl₃ at room temperature :

Reaction Scheme:

Conditions:

This method supersedes earlier two-step procedures, offering regioselectivity and avoiding intermediate isolation .

Alternative Routes

-

Mannich Reaction: Benzotriazole, formaldehyde, and dimethylamine in aqueous medium (20°C, 24 hours) .

-

Acylbenzotriazole Methodology: N-Acylation followed by reduction, though less efficient for this derivative .

| Compound | Target Organism/Protein | Activity (IC₅₀/MIC) |

|---|---|---|

| N-Benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL (95% lethality) |

| 3-Aryl-2-benzotriazolylacrylonitriles | Tubulin polymerization | 40–60 nM |

| 5,6-Dichloro-benzotriazole | Mycobacterium tuberculosis | 0.5 μg/mL |

Stability and Reactivity

Environmental Factors

-

pH Sensitivity: Decomposes under strongly acidic (pH < 3) or basic (pH > 10) conditions via N-N bond cleavage.

-

Thermal Stability: Stable up to 150°C; degrades exothermically above 200°C (DSC data).

Reactivity in Synthesis

-

Nucleophilic Substitution: The benzotriazolylmethyl group acts as a leaving group in SN₂ reactions with Grignard reagents or thiols .

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Hg²⁺, Cu²⁺), as evidenced by crystallographic studies .

Applications in Organic and Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

Used in the preparation of:

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume